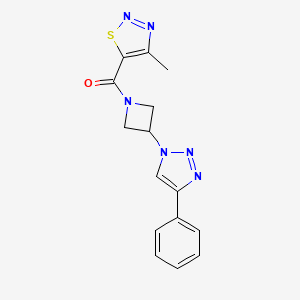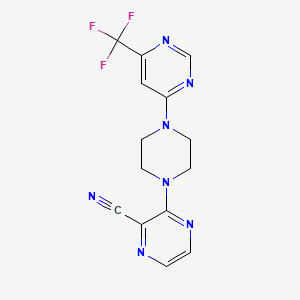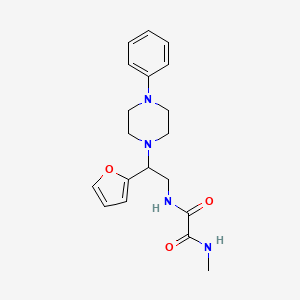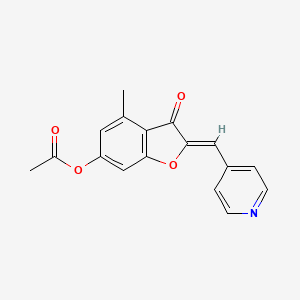
(4-methyl-1,2,3-thiadiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methyl-1,2,3-thiadiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N6OS and its molecular weight is 326.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antitumoral Applications
A study on derivatives of thiadiazine and triazole showed promising in vitro antiviral and antitumoral activities. The research highlighted that structural variations in the phenyl moiety could modulate the biological properties towards antiviral or antitumoral activity. The antitumoral activity was attributed to the inhibition of tubulin polymerization, indicating the compound's potential in cancer therapy (Jilloju et al., 2021).
Structural Analysis and Synthesis Techniques
Another study focused on the crystal structures of azolo[b]1,3,4-thiadiazinium bromides, providing insights into the structural intricacies of thiadiazole derivatives. Understanding these structures is crucial for designing compounds with specific properties and functions (Laus et al., 2014).
Pharmacological Evaluation
Research into nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, explored their antibacterial and antifungal activities. This study underscores the potential of such compounds, possibly including the specified chemical, in developing new antimicrobial agents (Mistry & Desai, 2006).
Antibacterial Screening
The synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives, including similar thiadiazole and triazole frameworks, were explored for their antibacterial activities. These findings suggest that derivatives of the specified compound may also possess antibacterial properties (Landage et al., 2019).
Fluorine-Containing Derivatives Synthesis
A study on the synthesis of fluorine-containing thiadiazol derivatives through specific bromides indicated methods for enhancing the properties of thiadiazole compounds, potentially applicable to modifying the specified compound for enhanced biological or material properties (Joshi et al., 1986).
Mechanism of Action
Target of action
Compounds containing the 1,2,3-triazole moiety are known to bind with high affinity to multiple receptors . Similarly, 1,2,3-thiadiazoles have been found to exhibit cytotoxic activity, suggesting that they may target cancer cells .
Mode of action
The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The nature of substituent on the C-5 phenyl ring of 1,2,3-thiadiazoles is important for their cytotoxic activity .
Result of action
Compounds containing 1,2,3-triazole and 1,2,3-thiadiazole moieties have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c1-10-14(23-19-16-10)15(22)20-7-12(8-20)21-9-13(17-18-21)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCUOHPQWVNKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)

![Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate](/img/structure/B2542474.png)
amine hydrochloride](/img/structure/B2542476.png)

![3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2542478.png)
![2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2542479.png)


![ethyl 2-[[2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2542484.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2542490.png)
